ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate
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Overview
Description
ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a benzamido group, and a piperidine sulfonyl moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamido group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4-methylthiazole-5-carboxylate
- Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate
- Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Uniqueness
ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5S2/c1-4-34-25(31)23-22(19-8-6-5-7-9-19)27-26(35-23)28-24(30)20-10-12-21(13-11-20)36(32,33)29-15-17(2)14-18(3)16-29/h5-13,17-18H,4,14-16H2,1-3H3,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOCZZCNCZBLNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(CC(C3)C)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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